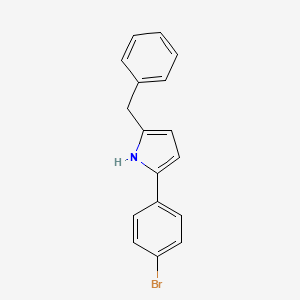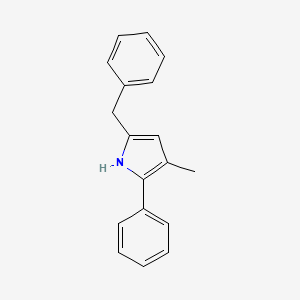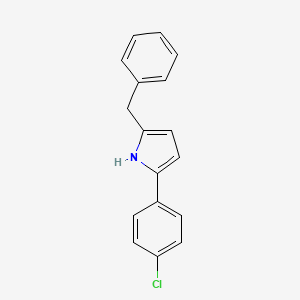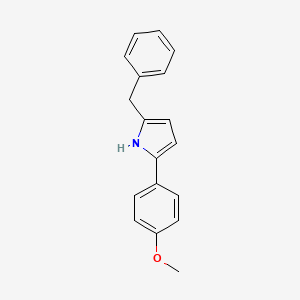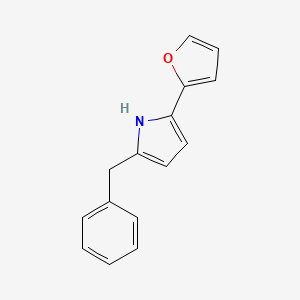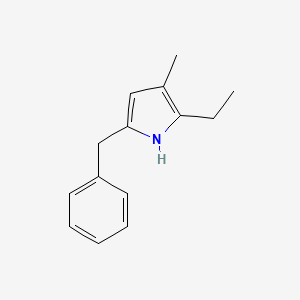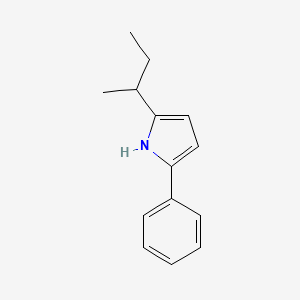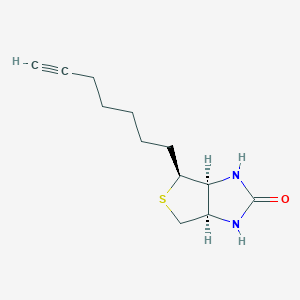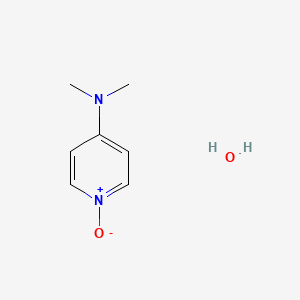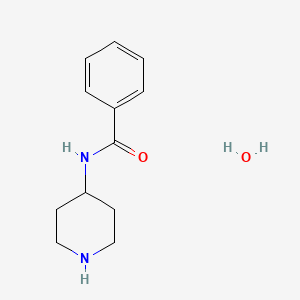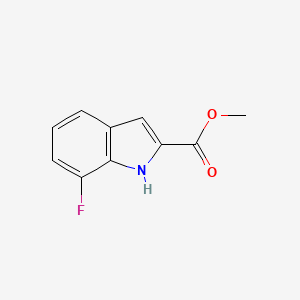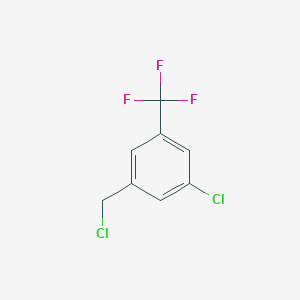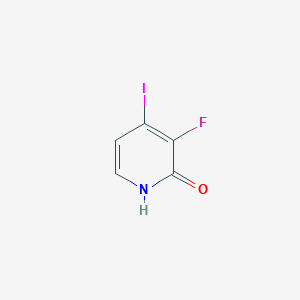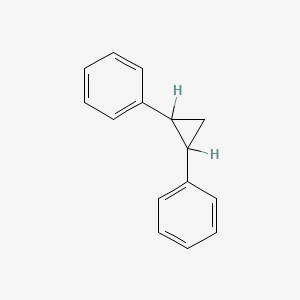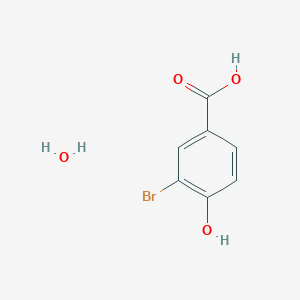
3-Bromo-4-hydroxybenzoic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-hydroxybenzoic acid hydrate: is an organic compound with the molecular formula C7H5BrO3·H2O. It is a derivative of benzoic acid, where a bromine atom is substituted at the third position and a hydroxyl group at the fourth position. This compound is typically found as a white to off-white crystalline powder and is known for its applications in various chemical and biological research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxybenzoic acid hydrate can be achieved through several methods. One common approach involves the bromination of 4-hydroxybenzoic acid. The reaction typically uses bromine as the brominating agent in the presence of a solvent like glacial acetic acid. The reaction is carried out at controlled temperatures, usually between -10°C to 5°C during the addition of bromine, and then allowed to react at 10°C to 40°C .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-hydroxybenzoic acid hydrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different hydroxybenzoic acid derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Various substituted benzoic acids.
Oxidation: Quinones and other oxidized products.
Reduction: Reduced hydroxybenzoic acid derivatives.
Scientific Research Applications
3-Bromo-4-hydroxybenzoic acid hydrate is utilized in numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and as a reference standard in analytical chemistry.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxybenzoic acid hydrate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as histidine decarboxylase, by binding to the active site and preventing substrate conversion. This inhibition can affect various biochemical pathways, leading to altered cellular functions .
Comparison with Similar Compounds
- 4-Bromo-3-hydroxybenzoic acid
- 3-Bromo-5-hydroxybenzoic acid
- 4-Hydroxybenzoic acid
Comparison: 3-Bromo-4-hydroxybenzoic acid hydrate is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical properties and reactivity. Compared to 4-Bromo-3-hydroxybenzoic acid, the position of the bromine atom affects the compound’s reactivity and interaction with other molecules. Similarly, the presence of the hydrate form can influence its solubility and stability compared to its anhydrous counterparts .
Properties
IUPAC Name |
3-bromo-4-hydroxybenzoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3.H2O/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3,9H,(H,10,11);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWNGYAWDDTWDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
